molecular formula C8H16O3 B6146423 (3-ethoxyoxan-3-yl)methanol CAS No. 2137515-92-3

(3-ethoxyoxan-3-yl)methanol

Cat. No.: B6146423
CAS No.: 2137515-92-3
M. Wt: 160.2
InChI Key:
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Description

(3-ethoxyoxan-3-yl)methanol is a chemical compound with the molecular formula C7H14O3. It is characterized by the presence of an oxane ring substituted with an ethoxy group and a methanol group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxyoxan-3-yl)methanol typically involves the reaction of ethylene oxide with 3-hydroxyoxane in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of ethanol under controlled temperature and pressure conditions.

Industrial Production Methods

On an industrial scale, this compound can be produced using a continuous flow reactor. This method ensures a consistent supply of reactants and efficient heat management, leading to higher yields and purity of the final product. The process involves the use of specialized equipment to maintain the reaction conditions and to separate the product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(3-ethoxyoxan-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Substituted oxane derivatives.

Scientific Research Applications

(3-ethoxyoxan-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-ethoxyoxan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the ethoxy and methanol groups, which can participate in hydrogen bonding and other intermolecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-methoxyoxan-3-yl)methanol
  • (3-ethoxyoxan-3-yl)ethanol
  • (3-butoxyoxan-3-yl)methanol

Uniqueness

(3-ethoxyoxan-3-yl)methanol is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties compared to similar compounds. The presence of both an ethoxy group and a methanol group on the oxane ring allows for a diverse range of chemical transformations and applications.

Properties

CAS No.

2137515-92-3

Molecular Formula

C8H16O3

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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